molecular formula C9H17N3O B8023326 3-Isopropoxy-1-isopropyl-1H-pyrazol-4-amine

3-Isopropoxy-1-isopropyl-1H-pyrazol-4-amine

Cat. No.: B8023326
M. Wt: 183.25 g/mol
InChI Key: UMZADCQCUBJTEM-UHFFFAOYSA-N
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Description

3-Isopropoxy-1-isopropyl-1H-pyrazol-4-amine is a substituted pyrazole derivative characterized by an isopropoxy group at position 3 and an isopropyl group at position 1 of the pyrazole ring. Its structural features make it a versatile intermediate in medicinal chemistry and agrochemical synthesis. Pyrazole derivatives are generally synthesized via cyclocondensation reactions or functional group modifications, as exemplified by related compounds in the evidence (e.g., Vilsmeier–Haack reactions or copper-catalyzed couplings) .

Properties

IUPAC Name

1-propan-2-yl-3-propan-2-yloxypyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-6(2)12-5-8(10)9(11-12)13-7(3)4/h5-7H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZADCQCUBJTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)OC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Substrate Preparation : 4-Halopyrazole (e.g., 4-iodo-1-isopropyl-1H-pyrazole) is dissolved in anhydrous tetrahydrofuran (THF).

  • Grignard Formation : Isopropylmagnesium chloride (3.0 M in THF) is added dropwise at 5–25°C, yielding a pyrazolylmagnesium intermediate.

  • Quenching with Electrophiles : The Grignard reagent reacts with trimethoxyborane or methoxyl pinacol borate to form boronic acid derivatives, critical for Suzuki-Miyaura couplings.

Key Data :

  • Yield : 70–85% for boronic acid formation.

  • Solvent : THF or ether.

  • Temperature : 5–25°C.

Direct Alkoxylation of Halopyrazoles

An alternative route employs nucleophilic aromatic substitution (SNAr) to install the isopropoxy group directly onto a halogenated pyrazole precursor:

Reaction Parameters

  • Substrate : 3-Bromo-1-isopropyl-1H-pyrazol-4-amine.

  • Nucleophile : Sodium isopropoxide (2 eq) in DMF or DMSO.

  • Temperature : 80–100°C for 6–12 hours.

  • Catalyst : CuI (10 mol%) to facilitate oxidative addition.

Advantages :

  • Avoids boronic acid preparation.

  • Shorter synthetic sequence.

Challenges :

  • Limited to activated aryl halides (e.g., electron-deficient pyrazoles).

Protection-Deprotection Strategies for Amine Stability

The primary amine at position 4 necessitates protection during harsh reaction conditions. The tert-butoxycarbonyl (Boc) group is widely used due to its stability and ease of removal:

Protection Protocol

  • Boc Anhydride Reaction : Treat 4-amino-pyrazole with Boc₂O in dichloromethane (DCM) at 0–25°C.

  • Deprotection : Use trifluoroacetic acid (TFA) in DCM at 0°C, followed by neutralization with NaHCO₃.

Key Data :

  • Boc Protection Yield : 90–95%.

  • Deprotection Efficiency : >98%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Suzuki Coupling80–87>95High regioselectivity, scalabilityRequires boronic acid preparation
Direct Alkoxylation65–7585–90Fewer stepsLimited substrate scope
Grignard-Based70–8590–95Versatile for diverse electrophilesSensitive to moisture/oxygen

Scalability and Industrial Considerations

The patent CN105294657A highlights critical factors for large-scale production:

  • Solvent Selection : THF and toluene are preferred for their balance of reactivity and ease of removal.

  • Catalyst Recycling : Palladium recovery via diatomite filtration reduces costs.

  • Crystallization : Ethyl acetate/sherwood oil mixtures achieve >99% enantiomeric excess in related compounds.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Distinct signals for isopropoxy (δ 1.2–1.4 ppm, doublet) and isopropyl (δ 4.5–5.0 ppm, multiplet) groups.

  • HPLC : Retention time alignment with standards (C18 column, NH₃/MeCN mobile phase).

  • Mass Spectrometry : Molecular ion peak at m/z 210.2 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropoxy-1-isopropyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazoles .

Mechanism of Action

The mechanism of action of 3-Isopropoxy-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function . The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Key Observations :

  • Nitro-substituted analogs (e.g., ) exhibit higher molecular weights and altered electronic properties due to the electron-withdrawing nitro group, which may reduce nucleophilicity at the amine position.

Key Observations :

  • Yields for pyrazole derivatives vary widely (17.9–82%), with copper-mediated reactions (e.g., ) often requiring longer reaction times and producing lower yields due to side reactions.

Physicochemical Properties

Compound Name Melting Point/Decomposition (°C) Solubility (Inference) Stability Notes Reference
This compound Not reported Likely polar organic solvents Discontinued; possible stability issues
Isopropyl-(1-isopropyl-4-nitro-1H-pyrazol-3-yl)-amine Not reported Moderate in DMSO/water Nitro group may enhance thermal stability
N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine 198–200 (decomp.) DMSO-soluble Decomposes near 200°C
4-Ethyl-1H-pyrazol-3-amine hydrochloride Not reported Water-soluble (salt form) Stable as hydrochloride salt

Key Observations :

  • The isopropoxy group may enhance solubility in non-polar solvents compared to hydrophilic analogs like the hydrochloride salt in .
  • Decomposition temperatures (e.g., 198–200°C in ) suggest that nitro or triazole-containing derivatives exhibit lower thermal stability.

Biological Activity

3-Isopropoxy-1-isopropyl-1H-pyrazol-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by recent research findings and case studies.

The synthesis of this compound typically involves two key steps:

  • N-Alkylation : The starting material, 1H-pyrazol-4-amine, undergoes N-alkylation with isopropyl bromide in the presence of a base (e.g., potassium carbonate) to yield 1-isopropyl-1H-pyrazol-4-amine.
  • O-Alkylation : The intermediate product is then subjected to O-alkylation with isopropyl bromide, leading to the formation of the final compound.

The compound's structure features both isopropoxy and isopropyl groups, which contribute to its unique chemical properties and reactivity profiles, making it suitable for various applications in organic synthesis and drug discovery.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through:

  • Binding to Active Sites : It can inhibit enzyme activity by occupying the active site.
  • Allosteric Modulation : It may also bind to allosteric sites, leading to conformational changes that affect enzyme function.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their activity as RET protein kinase inhibitors. One promising compound demonstrated effective inhibition of RET phosphorylation in MCF-7 breast cancer cells at concentrations as low as 100 nM . This indicates that derivatives related to this compound may also exhibit similar anticancer properties.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research into related pyrazole compounds indicates that they possess broad-spectrum antimicrobial properties, which could be leveraged in developing new antibiotics or antifungal agents.

Case Studies and Research Findings

StudyFindings
RET Inhibition Study A derivative exhibited efficient inhibition at 100 nM in MCF-7 cells .
Antiviral Activity Related compounds showed significant reduction in HSV plaques by up to 69% .
Antimicrobial Research Pyrazole derivatives demonstrated broad-spectrum antimicrobial effects.

Q & A

Q. What are the recommended synthetic routes for 3-Isopropoxy-1-isopropyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a method analogous to the preparation of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () can be adapted:

  • Step 1 : React a halogenated pyrazole precursor (e.g., 4-iodo derivative) with isopropylamine under basic conditions (e.g., Cs₂CO₃) in a polar aprotic solvent (e.g., DMSO).
  • Step 2 : Introduce the isopropoxy group via alkoxylation using isopropyl alcohol and a strong base (e.g., NaH). Key factors include temperature control (35–80°C), catalyst selection (e.g., Cu(I) for Ullmann-type couplings), and stoichiometric ratios to minimize side products. Yields are optimized by inert atmosphere conditions and slow reagent addition .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming substituent positions and stereochemistry. For example, the isopropyl group’s methyl protons typically appear as a septet (δ ~1.2–1.5 ppm), while the pyrazole ring protons resonate between δ 7.0–8.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS or HRMS validates molecular weight (expected [M+H]⁺ ~224.2 g/mol) and fragmentation patterns.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, providing bond lengths and angles critical for conformational analysis .

Q. How does this compound react under oxidative or reductive conditions?

  • Oxidation : Hydrogen peroxide or KMnO₄ in acidic media may oxidize the pyrazole ring, forming hydroxylated derivatives. The isopropoxy group’s stability depends on reaction pH and temperature .
  • Reduction : NaBH₄ or LiAlH₄ selectively reduces nitro or carbonyl intermediates during synthesis but leaves the pyrazole core intact .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

SAR studies involve systematic substitution of the isopropoxy and isopropyl groups. For example:

  • Replacing isopropoxy with bulkier alkoxy groups (e.g., tert-butoxy) enhances hydrophobic interactions in enzyme binding pockets.
  • Introducing electron-withdrawing groups (e.g., fluorine) at the pyrazole 5-position improves metabolic stability. Assays like enzyme inhibition (IC₅₀) and receptor binding (Kd) quantify activity changes, guided by crystallographic data from SHELX-refined structures .

Q. How can contradictions in reported synthesis yields be resolved?

Discrepancies often arise from catalyst purity or solvent effects. For example:

  • Catalyst Screening : Cu(I) vs. Pd(II) catalysts may alter coupling efficiency. A 2024 study noted 15–20% yield improvements using PdCl₂(PPh₃)₂ in THF .
  • Solvent Optimization : Switching from DMF to DMA increases solubility of intermediates, reducing byproducts .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding poses with proteins (e.g., kinases), using SHELX-derived crystal structures as templates .
  • DFT Calculations : Predict electron density maps to identify nucleophilic/electrophilic regions, aiding in rational design .

Q. How does pH and temperature affect the compound’s stability in biological matrices?

  • pH Stability : Degradation studies in buffers (pH 3–10) show maximum stability at pH 7.4 (simulated physiological conditions), with hydrolysis of the isopropoxy group occurring below pH 5 .
  • Thermal Stability : TGA/DSC analysis reveals decomposition above 150°C, suggesting storage at ≤4°C for long-term integrity .

Q. How does this compound compare structurally and functionally to similar pyrazole derivatives?

A comparative analysis with N-[2-(propan-2-yl)phenyl]-1H-pyrazol-4-amine () shows:

  • Structural Differences : The isopropoxy group in the target compound enhances solubility vs. phenyl-substituted analogs.
  • Functional Outcomes : The isopropyl group improves membrane permeability in cell-based assays, as seen in analogs like 3,5-bis(isopropyl)-1H-pyrazol-4-amine .

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